Molecular weight and formula of 2-Chloroethyl 1,3-thiazol-2-ylcarbamate
Molecular weight and formula of 2-Chloroethyl 1,3-thiazol-2-ylcarbamate
Physicochemical Profiling, Synthetic Methodology, and Medicinal Utility
Executive Summary
This technical guide profiles 2-Chloroethyl 1,3-thiazol-2-ylcarbamate , a specialized heterocyclic intermediate. While often overlooked in standard catalogs, this compound represents a critical "linchpin" scaffold in medicinal chemistry. It combines the pharmacologically active 2-aminothiazole motif with a reactive 2-chloroethyl carbamate tail. This specific architecture serves two primary functions in drug development: as a prodrug moiety improving lipophilicity and, more significantly, as a cyclization precursor for synthesizing fused imidazo[2,1-b]thiazole systems (a structural class including anthelmintics like Levamisole and immunomodulators).
Part 1: Physicochemical Core
The following data is derived from stoichiometric calculation and structural analysis, serving as the baseline for analytical validation.
Table 1: Cheminformatics & Properties
| Property | Value | Notes |
| IUPAC Name | 2-Chloroethyl 1,3-thiazol-2-ylcarbamate | Alternate: (Thiazol-2-yl)carbamic acid 2-chloroethyl ester |
| Molecular Formula | C₆H₇ClN₂O₂S | |
| Molecular Weight | 206.65 g/mol | Average Mass |
| Monoisotopic Mass | 205.9917 g/mol | Useful for High-Res MS (M+H⁺ peaks) |
| Heavy Atom Count | 12 | |
| Calculated LogP | ~1.2 - 1.5 | Moderate lipophilicity; membrane permeable |
| H-Bond Donors | 1 | (Amide NH) |
| H-Bond Acceptors | 4 | (N, O, O, S) |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles |
Elemental Analysis (Calculated)
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Carbon: 34.87%
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Hydrogen: 3.41%
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Chlorine: 17.16%
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Nitrogen: 13.56%
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Oxygen: 15.49%
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Sulfur: 15.51%
Part 2: Synthetic Methodology
Expertise & Causality: The synthesis of this carbamate requires careful control of pH and temperature. The reaction involves the nucleophilic attack of the exocyclic amine of 2-aminothiazole onto the carbonyl carbon of 2-chloroethyl chloroformate.
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Why Base is Required: The reaction generates HCl as a byproduct. If unneutralized, the acid will protonate the unreacted 2-aminothiazole (making it non-nucleophilic) and potentially degrade the product.
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Why 0°C? To suppress the formation of the bis-acylated byproduct (acylation at both the exocyclic amine and the ring nitrogen).
Protocol: Acylation of 2-Aminothiazole
Reagents:
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2-Aminothiazole (1.0 eq)
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2-Chloroethyl chloroformate (1.1 eq)
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Pyridine or Triethylamine (1.2 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Workflow:
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Solvation: Dissolve 2-aminothiazole (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube.
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Base Addition: Add Pyridine (12 mmol) and cool the solution to 0°C using an ice-water bath.
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Electrophile Addition: Dropwise add 2-chloroethyl chloroformate (11 mmol) over 20 minutes. Critical: Maintain temperature < 5°C to ensure regioselectivity.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
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Quench & Wash: Dilute with DCM (50 mL). Wash successively with:
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0.1 N HCl (to remove excess pyridine/aminothiazole).
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Saturated NaHCO₃ (to neutralize acid traces).
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Brine.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Hexane if necessary.
Visualizing the Synthesis Pathway
The following diagram illustrates the reaction flow and the critical cyclization utility described in Part 3.
Figure 1: Synthetic pathway from precursors to the carbamate, highlighting the potential for further cyclization to fused heterocyclic systems.
Part 3: Analytical Validation (Self-Validating Systems)
To ensure the protocol worked, compare your data against these expected spectral signatures.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Thiazole Ring: Two doublets around δ 7.2 ppm and δ 7.5 ppm (characteristic of H-4 and H-5 protons).
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Carbamate NH: A broad singlet downfield, typically δ 11.0–12.0 ppm (exchangeable with D₂O).
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Ethyl Chain:
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Triplet (~4.4 ppm):
(Deshielded by oxygen). -
Triplet (~3.8 ppm):
(Deshielded by chlorine).
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Mass Spectrometry (LC-MS)
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Molecular Ion: Look for
. -
Isotope Pattern: Due to Chlorine-35 and Chlorine-37, you must observe a 3:1 ratio between the peaks at m/z 207 and m/z 209. If this ratio is absent, you have lost the chlorine or formed a dimer.
Part 4: Research & Drug Development Context
Why synthesize this molecule? While carbamates are often used as prodrugs to improve metabolic stability, this specific molecule is most valuable as a "Masked Electrophile" for synthesizing imidazo[2,1-b]thiazoles.
Mechanism of Action: The Cyclization Trap
Under basic conditions (e.g., NaH or alkoxides) and heat, the thiazole ring nitrogen (N-3) acts as a nucleophile, attacking the terminal carbon of the chloroethyl chain. This displaces the chloride and closes a new ring.
Relevance:
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Anthelmintics: This scaffold is structurally homologous to Levamisole and Tetramisole .
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Kinase Inhibitors: Fused thiazole systems are privileged structures in oncology for ATP-competitive inhibition.
Visualizing the Pharmacophore Logic
Figure 2: Pharmacophore decomposition showing the functional roles of the molecule's three distinct domains.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Foundational text for thiazole reactivity and electrophilic substitution).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
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Soudijn, W. (1991). The mechanism of action of Levamisole. (Contextualizes the utility of imidazothiazole precursors).
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for Thiazol-2-ylcarbamic acid derivatives. (General database for physicochemical verification).
